molecular formula C24H48O2 B1498641 2-Ethylhexyl isohexadecanoate CAS No. 93843-32-4

2-Ethylhexyl isohexadecanoate

Cat. No.: B1498641
CAS No.: 93843-32-4
M. Wt: 368.6 g/mol
InChI Key: DAASORNPDPZLHE-UHFFFAOYSA-N
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Description

2-Propylpentyl 14-methylpentadecanoate is a branched-chain fatty acid ester characterized by a 14-methylpentadecanoic acid backbone esterified with a 2-propylpentyl alcohol group. These analogs differ primarily in their ester groups, which influence their physical properties, biosynthesis, and bioactivity .

Properties

CAS No.

93843-32-4

Molecular Formula

C24H48O2

Molecular Weight

368.6 g/mol

IUPAC Name

2-ethylhexyl 14-methylpentadecanoate

InChI

InChI=1S/C24H48O2/c1-5-7-19-23(6-2)21-26-24(25)20-17-15-13-11-9-8-10-12-14-16-18-22(3)4/h22-23H,5-21H2,1-4H3

InChI Key

DAASORNPDPZLHE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)COC(=O)CCCCCCCCCCCCC(C)C

Other CAS No.

93843-32-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Chemical Properties

The ester group significantly impacts molecular weight, polarity, and solubility. A comparative analysis is provided below:

Compound Molecular Formula Molecular Weight (g/mol) Ester Group Characteristics Key References
Methyl 14-methylpentadecanoate C₁₇H₃₄O₂ 270.45 Short-chain, low polarity
Isopropyl 14-methylpentadecanoate C₁₉H₃₈O₂ 298.50 Branched, moderate hydrophobicity
2,3-Dihydroxypropyl 14-methylpentadecanoate C₁₉H₃₈O₄ 330.50 Hydroxylated, higher polarity
2-Propylpentyl 14-methylpentadecanoate* Hypothetical: ~C₂₃H₄₆O₂ ~354.60 Long-branched, high lipophilicity N/A

* Hypothetical data inferred from structural analogs.

Key Observations :

  • Methyl ester : Exhibits the lowest molecular weight and simplest structure, favoring volatility and ease of synthesis .
  • Hydroxylated esters : Polar groups (e.g., -OH in 2,3-dihydroxypropyl) increase solubility in aqueous environments but reduce lipid bilayer penetration .
  • 2-Propylpentyl ester : The elongated, branched ester group likely enhances lipophilicity, making it suitable for lipid-based formulations.
Anti-Inflammatory Activity
  • Methyl 14-methylpentadecanoate: Demonstrated strong binding to interleukin-1β (glide energy: -29.607; docking score: -2.401), inhibiting inflammation in Syzygium aromaticum nanoparticles .
  • Hydroxylated esters : Polar groups may reduce bioactivity in hydrophobic targets but enhance interactions with hydrophilic receptors .
  • 2-Propylpentyl ester : Hypothetically, increased lipophilicity could improve tissue retention but may sterically hinder binding to specific enzyme pockets.
Natural Abundance
  • Methyl ester: Detected in Petiveria alliacea (7.0% peak area) and Anogeissus leiocarpus (3.96% peak area) .

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